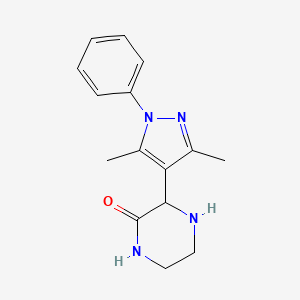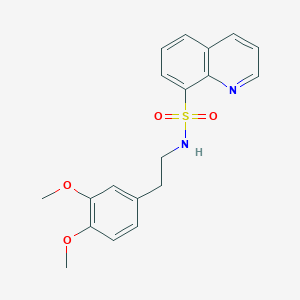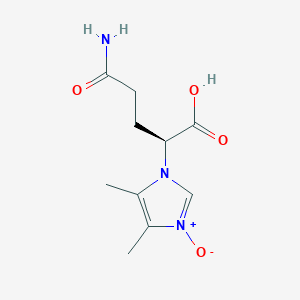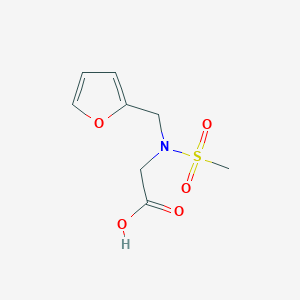![molecular formula C17H24FN3O B2583485 1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane CAS No. 825607-25-8](/img/structure/B2583485.png)
1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane, also known as FPCA, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FPCA is a promising candidate for the development of new drugs that can target specific receptors in the brain and central nervous system.
科学的研究の応用
Anticancer and Enzyme Inhibition Properties
- Synthesis and Biological Evaluation of Anticancer Agents : A study by (Tuğrak et al., 2019) explored the synthesis of new mono Mannich bases, including compounds with 1-(2-fluorophenyl)piperazine. These compounds showed potential cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes, suggesting their use in anticancer and enzyme inhibition research.
Synthesis and Biological Activity
- Development of Fluorine-18-Labeled Antagonists : Research by (Lang et al., 1999) involved the synthesis of fluorinated derivatives of WAY 100635 using 1-(2-fluorophenyl)piperazine. This study's focus was on radiolabeling these compounds with fluorine-18 and evaluating their biological properties, contributing to medical imaging and pharmacology research.
Structural and Coordination Chemistry
- Structural Dynamics in Coordination Chemistry : In a study by (Hawes et al., 2016), a long and flexible piperazine-derived ligand was used in synthesizing coordination polymer materials. This research provides insights into the structural dynamics of such ligands, including 1-(2-fluorophenyl)piperazine, in coordination chemistry.
Neuropharmacology
- Pharmacology of a δ-Opioid Receptor Agonist : (Hudzik et al., 2011) conducted a study on 4-{(R)-(3-aminophenyl)[4-(4-fluorobenzyl)-piperazin-1-yl]methyl}-N,N-diethylbenzamide (AZD2327), a selective agonist of the δ-opioid receptor. This study contributes to the understanding of the neuropharmacological applications of compounds related to 1-(2-fluorophenyl)piperazine.
Drug Synthesis and Analysis
- Quality Control and Stability Studies of New CVS Disorder Agent : (Dwivedi et al., 2003) developed a high-performance liquid chromatographic assay method for quality control and stability studies of a new compound, which is crucial for ensuring the efficacy and safety of drugs synthesized from piperazine derivatives.
Antibacterial Properties
- Synthesis and Structure-Activity Relationships of Antibacterials : A study by (Ziegler et al., 1990) synthesized 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, employing piperazines like 1-(2-fluoromethyl)piperazine. This research contributes to the understanding of the antibacterial properties of piperazine derivatives.
Synthesis and Medicinal Chemistry
- Synthesis of Dopamine Reuptake Inhibitor : (Haka & Kilbourn, 1990) described the preparation of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, using 1-(2-fluorophenyl)piperazine. This research contributes to the synthesis and understanding of compounds with potential applications in treating neurological disorders.
特性
IUPAC Name |
azepan-1-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O/c18-15-7-3-4-8-16(15)19-11-13-21(14-12-19)17(22)20-9-5-1-2-6-10-20/h3-4,7-8H,1-2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJZTQDHXSZJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2583404.png)
![6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583406.png)
![2-Chloro-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2583409.png)
![N-[1-(3-Dimethylamino-propylcarbamoyl)-2-(4-fluoro-phenyl)-vinyl]-benzamide](/img/structure/B2583412.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2583413.png)





![2-Amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2583422.png)
![N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2583423.png)
![2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2583424.png)
